N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenyl groups, thiophene rings, and hydrazinecarbonyl linkages, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the bromination of 2,4-dihydroxy-6-methylphenyl compounds, followed by the formation of hydrazinecarbonyl intermediates. The final step involves the condensation of these intermediates with thiophene derivatives under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl groups and hydrazinecarbonyl linkages allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide: Similar in structure but lacks the brominated phenyl groups and thiophene rings.
N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide: Contains thiophene rings but differs in the arrangement of functional groups.
Uniqueness
N-[(1Z)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of brominated phenyl groups, thiophene rings, and hydrazinecarbonyl linkages. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H17Br2N3O4S |
---|---|
Molecular Weight |
579.3 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H17Br2N3O4S/c1-12-15(19(28)18(24)20(29)17(12)23)11-25-27-22(31)16(10-14-8-5-9-32-14)26-21(30)13-6-3-2-4-7-13/h2-11,28-29H,1H3,(H,26,30)(H,27,31)/b16-10-,25-11+ |
InChI Key |
YCOPFBXTBBNTBL-MHCNFFFBSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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